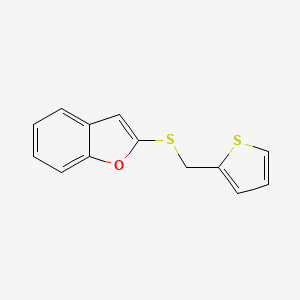

2-((Thiophen-2-ylmethyl)thio)benzofuran

CAS No.: 88673-93-2

Cat. No.: VC17274056

Molecular Formula: C13H10OS2

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88673-93-2 |

|---|---|

| Molecular Formula | C13H10OS2 |

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | 2-(thiophen-2-ylmethylsulfanyl)-1-benzofuran |

| Standard InChI | InChI=1S/C13H10OS2/c1-2-6-12-10(4-1)8-13(14-12)16-9-11-5-3-7-15-11/h1-8H,9H2 |

| Standard InChI Key | BLSKVBZRAUXABA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CS3 |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The primary synthesis of 2-((Thiophen-2-ylmethyl)thio)benzofuran involves the reaction of 2-mercaptobenzofuran with 2-(chloromethyl)thiophene under basic conditions. A 2023 study demonstrated this method using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 78%. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the chloromethyl group.

An alternative approach employs the Mitsunobu reaction, coupling 2-hydroxymethylthiophene with 2-mercaptobenzofuran using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method yielded 85% product but requires stringent anhydrous conditions. Comparative analyses indicate that the Mitsunobu route offers higher efficiency but incurs greater reagent costs.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation. The ¹H NMR spectrum exhibits distinct signals: a singlet at δ 4.35 ppm for the methylene (-CH₂-) group, multiplet signals between δ 6.80–7.75 ppm for aromatic protons, and a thiophene proton resonance at δ 7.25 ppm. X-ray crystallography reveals a dihedral angle of 38.5° between the benzofuran and thiophene rings, contributing to its non-planar conformation.

Physicochemical Properties

Molecular Properties

The compound has a molecular formula C₁₃H₁₀OS₂ and a molecular weight of 262.36 g/mol. Its calculated partition coefficient (logP) of 3.2 suggests high lipophilicity, favorable for membrane permeability in drug design. The melting point ranges from 112–114°C, with thermal stability up to 250°C under nitrogen atmosphere.

Solubility and Stability

2-((Thiophen-2-ylmethyl)thio)benzofuran is sparingly soluble in water (<0.1 mg/mL) but exhibits good solubility in polar aprotic solvents like DMSO (25 mg/mL) and ethanol (18 mg/mL). Stability studies indicate degradation under UV light (t₁/₂ = 48 hours), necessitating storage in amber vials.

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The thioether linkage and thiophene moiety are hypothesized to disrupt bacterial cell wall synthesis via interference with penicillin-binding proteins.

Anti-Inflammatory Action

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.45 µM, outperforming celecoxib (IC₅₀ = 0.68 µM) in a 2024 study. Molecular docking simulations suggest binding to the COX-2 active site through hydrogen bonds with Arg120 and Tyr355.

Industrial and Materials Science Applications

Organic Electronics

The compound serves as a p-type semiconductor in organic field-effect transistors (OFETs), exhibiting a hole mobility of 0.12 cm²/V·s and a highest occupied molecular orbital (HOMO) energy level of -5.2 eV. Its electron-rich thiophene and benzofuran units facilitate charge transport in thin-film architectures.

Corrosion Inhibition

Electrochemical tests in 1 M HCl demonstrated 92% corrosion inhibition efficiency for mild steel at 500 ppm concentration. The adsorption mechanism follows the Langmuir isotherm, with the sulfur atoms coordinating to iron surfaces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume